REACTION_CXSMILES
|
[OH:1][CH:2]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]>C(O)(C)C>[CH3:12][O:11][C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[C@@H:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[OH:1]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
|
Name
|
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Collect the precipitate
|
Type
|
WASH
|
Details
|
rinse with isopropanol
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)[C@H](O)C1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]>C(O)(C)C>[CH3:12][O:11][C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[C@@H:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[OH:1]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
|
Name
|
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Collect the precipitate
|
Type
|
WASH
|
Details
|
rinse with isopropanol
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)[C@H](O)C1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |